molecular formula C19H23ClN2O5S2 B2516646 3-chloro-4-methoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 946347-35-9

3-chloro-4-methoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No.: B2516646
CAS No.: 946347-35-9
M. Wt: 458.97
InChI Key: AZAKTPSIOGRTJS-UHFFFAOYSA-N
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Description

3-Chloro-4-methoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a synthetic sulfonamide derivative characterized by a benzenesulfonamide core substituted with a chlorine atom at position 3 and a methoxy group at position 4. The sulfonamide nitrogen is directly linked to a 1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl moiety. The propylsulfonyl group on the tetrahydroquinoline nitrogen introduces strong electron-withdrawing properties, which may enhance binding affinity to polar residues in biological targets .

Properties

IUPAC Name

3-chloro-4-methoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O5S2/c1-3-11-28(23,24)22-10-4-5-14-12-15(6-8-18(14)22)21-29(25,26)16-7-9-19(27-2)17(20)13-16/h6-9,12-13,21H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZAKTPSIOGRTJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves multiple steps:

  • Step 1: : Synthesis of the 3-chloro-4-methoxybenzenesulfonamide starting material.

    • Reaction of 3-chloro-4-methoxyaniline with benzenesulfonyl chloride in the presence of a base such as pyridine to form the sulfonamide.

  • Step 2: : Formation of the tetrahydroquinoline moiety.

    • Cyclization reaction involving appropriate precursors like aniline derivatives and ketones in acidic or basic conditions to form the tetrahydroquinoline.

  • Step 3: : Introduction of the propylsulfonyl group.

    • Sulfonylation reaction where the tetrahydroquinoline intermediate reacts with propanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry, microwave-assisted synthesis, and the use of catalysts can be employed to scale up the process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy and tetrahydroquinoline moieties.

  • Reduction: : Reduction reactions might occur at the chloro and sulfonamide groups under suitable conditions.

  • Substitution: : Nucleophilic substitution reactions can happen at the chloro group, potentially yielding various derivatives.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substituents: : Sodium methoxide, ammonia.

Major Products

The reactions yield various derivatives depending on the reagent used, such as methoxyquinoline derivatives, reduced sulfonamides, and substituted aromatic compounds.

Scientific Research Applications

Chemistry

  • Catalysis: : The compound can serve as a ligand or precursor in catalytic reactions.

  • Material Science: : Potential use in developing advanced materials due to its aromatic and heterocyclic features.

Biology

  • Pharmacology: : Evaluation as a potential therapeutic agent, particularly in the areas of anti-inflammatory and antimicrobial research.

Medicine

  • Drug Development: : Exploration of its bioactive properties for designing new drugs.

Industry

  • Chemical Industry: : Use as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The compound exerts its effects through interaction with specific molecular targets. The mechanism involves binding to enzymes or receptors, influencing pathways such as signal transduction and metabolic regulation. The structural features of the tetrahydroquinoline and sulfonamide groups play crucial roles in these interactions.

Comparison with Similar Compounds

(a) 3-Chloro-4-Fluoro-N-[1-(Propylsulfonyl)-1,2,3,4-Tetrahydroquinolin-6-yl]Benzenesulfonamide (CAS RN: 1021117-17-8)

  • Substituent on Benzene Ring : Fluorine replaces the methoxy group at position 4.
  • Impact :
    • Fluorine’s smaller size and higher electronegativity reduce steric hindrance and increase electron-withdrawing effects compared to methoxy.
    • Enhanced metabolic stability due to fluorine’s resistance to oxidative degradation .
  • Molecular Formula : C₁₈H₂₀ClFN₂O₄S₂ (inferred).

(b) 3-Chloro-4-Methoxy-N-(2-(1-Propyl-1,2,3,4-Tetrahydroquinolin-6-yl)Ethyl)Benzenesulfonamide (CAS RN: 955613-91-9)

  • Substituent on Tetrahydroquinoline: A propyl group replaces the propylsulfonyl moiety.
  • Linker: An ethyl spacer connects the sulfonamide to the tetrahydroquinoline.
  • The ethyl linker introduces conformational flexibility, which may alter binding kinetics .
  • Molecular Formula : C₂₁H₂₇ClN₂O₃S (MW: 423.0) .

Physicochemical Properties

Property Target Compound Fluoro Analog Ethyl-Linked Analog
Molecular Weight ~465.5 (calculated) ~442.9 (calculated) 423.0
Key Substituents 4-OCH₃, N-propylsulfonyl 4-F, N-propylsulfonyl 4-OCH₃, N-propyl, ethyl linker
Polarity High (due to sulfonyl groups) Moderate Low
Potential Solubility Likely poor in nonpolar solvents Moderate in polar solvents Higher in nonpolar solvents

Biological Activity

3-Chloro-4-methoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. Understanding its pharmacological properties can pave the way for developing new therapeutic agents.

Chemical Structure and Properties

The compound's structure is characterized by a chloro and methoxy group on a benzenesulfonamide backbone, which is linked to a tetrahydroquinoline moiety via a propylsulfonyl chain. This unique structure may contribute to its biological activity.

PropertyValue
Molecular FormulaC19H24ClN3O3S
Molecular Weight397.92 g/mol
CAS NumberNot available

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily in the realm of anticancer and antimicrobial properties. Below are detailed findings from recent studies.

Anticancer Activity

In vitro studies have shown that derivatives of benzenesulfonamide compounds often display significant anticancer properties. For instance, compounds with similar structural motifs have been tested against various cancer cell lines such as A-549 (lung cancer), MCF7 (breast cancer), and HCT-116 (colon cancer).

  • Case Study : A related study demonstrated that sulfonamide derivatives exhibited IC50 values ranging from 0.02 to 0.08 μmol/mL against A-549 and HCT-116 cell lines, indicating potent anticancer activity compared to doxorubicin (IC50 = 0.04 to 0.06 μmol/mL) .

Antimicrobial Activity

The compound's sulfonamide group suggests potential antibacterial properties. Sulfonamides are known for their broad-spectrum antimicrobial activity.

  • Research Findings : A study evaluating the antimicrobial efficacy of sulfonamide derivatives found that certain modifications enhance activity against Gram-positive and Gram-negative bacteria. The specific activity of this compound remains to be fully elucidated but is hypothesized to follow similar trends.

The mechanism by which this compound exerts its biological effects likely involves inhibition of key enzymes or pathways associated with cell proliferation and survival. For example:

  • Anticancer Mechanism : Compounds with similar structures may induce apoptosis in cancer cells through the activation of caspases or by disrupting mitochondrial function.
  • Antimicrobial Mechanism : The sulfonamide moiety may inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.

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